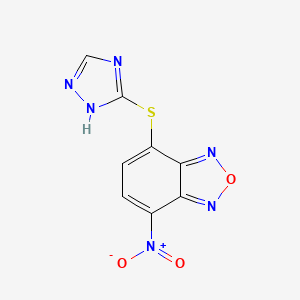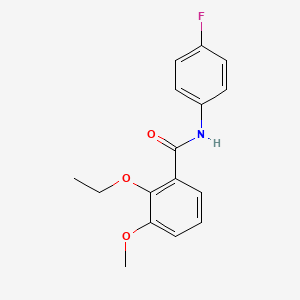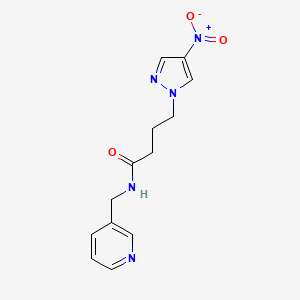![molecular formula C16H19N3O5S2 B11481641 N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11481641.png)
N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, and is further functionalized with sulfonamide and methoxyethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Fusion with Quinazoline Ring: The thiazole ring is then fused with a quinazoline ring through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Methoxyethyl Substitution: Finally, the methoxyethyl groups are introduced through nucleophilic substitution reactions using 2-methoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and heat.
Reduction: NaBH4, LiAlH4, ethanol (EtOH), and low temperatures.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, while the thiazoloquinazoline core can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl (2Z)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Methoxyethyl (2Z)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both methoxyethyl and sulfonamide groups, along with the thiazoloquinazoline core, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19N3O5S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-5-oxo-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide |
InChI |
InChI=1S/C16H19N3O5S2/c1-23-8-5-18(6-9-24-2)26(21,22)12-3-4-14-13(11-12)15(20)17-16-19(14)7-10-25-16/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
InChI Key |
HPCYITVWPCLEMD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC2=C(C=C1)N3C=CSC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-heptyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11481563.png)

![13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11481569.png)

![7-[3-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481585.png)

![Ethyl 3,3,3-trifluoro-2-(4-fluorobenzamido)-2-[3-(trifluoromethyl)anilino]propionate](/img/structure/B11481591.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11481592.png)
![4-Amino-6-(1,3-benzodioxol-5-yl)-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B11481599.png)
![3-chloro-N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11481614.png)

![5,5'-[(5-Nitropyrimidine-4,6-diyl)disulfanediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B11481629.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methylphenyl)amino]-, ethyl ester](/img/structure/B11481639.png)
![6-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11481647.png)
